molecular formula C18H18FNO4S B214092 ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B214092
M. Wt: 363.4 g/mol
InChI Key: IZZRKFPMZQJLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors (JAK inhibitors) and has shown promise in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways that regulate immune response and inflammation. JAK enzymes are activated by cytokines, which are signaling molecules produced by immune cells. By inhibiting JAK enzymes, ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can prevent the activation of downstream signaling pathways and reduce inflammation.
Biochemical and Physiological Effects:
ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines and chemokines, prevent the infiltration of immune cells into tissues, and reduce tissue damage. ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to have immunomodulatory effects, which can help restore the balance between pro-inflammatory and anti-inflammatory responses in autoimmune diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a potent and selective JAK inhibitor that has been extensively studied in various animal models of autoimmune diseases. It has shown promising results in reducing inflammation and preventing tissue damage in these models. However, ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the research on ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of focus is the development of more potent and selective JAK inhibitors that can target specific JAK isoforms involved in different autoimmune diseases. Another area of focus is the investigation of the long-term safety and efficacy of ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in clinical trials. Finally, the potential use of ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in combination with other drugs for the treatment of autoimmune diseases is also an area of interest for future research.

Synthesis Methods

The synthesis of ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps, starting with the reaction of 2-fluorophenol with acetic anhydride to form 2-fluoroacetophenone. This is then reacted with thioacetic acid to form 2-fluorophenylthioacetophenone, which is further reacted with ethyl cyanoacetate to form ethyl 2-(2-fluorophenylthio)acetoacetate. The final step involves the reaction of this compound with hydrazine hydrate and cyclopentanone to form ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of JAK enzymes, which play a critical role in the signaling pathways involved in inflammation and immune response. By inhibiting JAK enzymes, ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can reduce inflammation and prevent tissue damage in autoimmune diseases.

properties

Product Name

ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C18H18FNO4S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H18FNO4S/c1-2-23-18(22)16-11-6-5-9-14(11)25-17(16)20-15(21)10-24-13-8-4-3-7-12(13)19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)

InChI Key

IZZRKFPMZQJLTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3F

Origin of Product

United States

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